2-(Benzylthio)-4,5,6-trimethylnicotinonitrile
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability. It may involve experimental studies or computational modeling .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and spectral properties. These properties can often be predicted or calculated, as well as measured experimentally .Scientific Research Applications
Synthesis and Reactivity
- One study explores the general reactivity of benzothiazole derivatives, which shares structural motifs with 2-(Benzylthio)-4,5,6-trimethylnicotinonitrile, highlighting their use in forming substituted small-ring ethers and demonstrating the potential for creating a wide range of compounds with varying functional groups (Chikashita et al., 1988).
Electronic and Optical Applications
- The creation of molecular electronic devices using nitroamine redox centers points to the significant potential of nitrile-containing compounds in developing electronic devices with high on-off ratios and negative differential resistance (Chen et al., 1999).
- Another study showcases the synthesis of multimetallic dithiolene complexes, emphasizing the manipulation of electronic and optical properties through chemical synthesis. This underscores the versatility of thio-substituted compounds in materials science (Arumugam et al., 2008).
Electrochemistry and Sensing
- The functionalization of platinum nanoparticles for nitrite detection illustrates the applicability of thiol-substituted compounds in the development of sensitive and selective sensors for environmental monitoring (Miao et al., 2011).
Organic Semiconductors
- Research into the synthesis and characterization of benzo[1,2-b:3,4-b':5,6-b'']trithiophene oligomers, a related structural class, has demonstrated their potential as organic semiconductors. These findings suggest the significance of structurally similar compounds, like this compound, in the development of high-performance electronic materials (Kashiki et al., 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-benzylsulfanyl-4,5,6-trimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-11-12(2)15(9-17)16(18-13(11)3)19-10-14-7-5-4-6-8-14/h4-8H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMAIYNMNKERCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCC2=CC=CC=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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